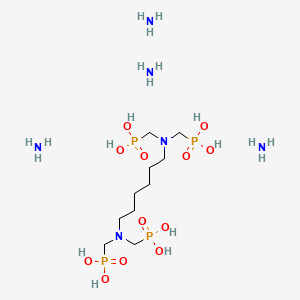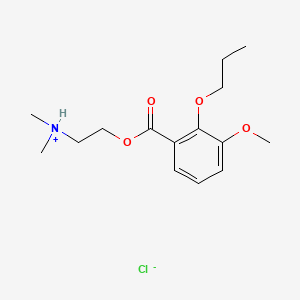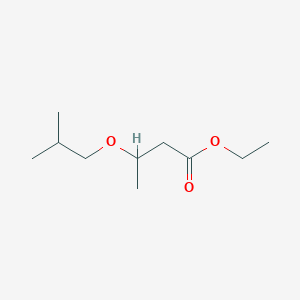
p-Fluorotripelennamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Fluorotripelennamine hydrochloride: is a derivative of tripelennamine, a first-generation antihistamine. This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which can influence its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Fluorotripelennamine hydrochloride typically involves the introduction of a fluorine atom into the tripelennamine structure. This can be achieved through various fluorination reactions. One common method involves the reaction of tripelennamine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: p-Fluorotripelennamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: p-Fluorotripelennamine hydrochloride is used as a model compound to study the effects of fluorine substitution on the pharmacological properties of antihistamines. It is also used in the synthesis of other fluorinated compounds .
Biology: In biological research, this compound is used to study its effects on histamine receptors and its potential as an antihistamine. It is also used in studies related to its metabolism and pharmacokinetics .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antihistamine and its effects on allergic reactions. It is also studied for its potential use in combination therapies .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Comparación Con Compuestos Similares
Similar Compounds:
Tripelennamine: The parent compound without the fluorine substitution.
Chlorpheniramine: Another first-generation antihistamine with a similar structure but different substituents.
Diphenhydramine: A widely used first-generation antihistamine with a different chemical structure.
Uniqueness: p-Fluorotripelennamine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its pharmacological properties, such as increased binding affinity and selectivity for histamine H1 receptors. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
| 396-58-7 | |
Fórmula molecular |
C16H21ClFN3 |
Peso molecular |
309.81 g/mol |
Nombre IUPAC |
N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H20FN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H |
Clave InChI |
BGROZRPUWGNRTH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(CC1=CC=C(C=C1)F)C2=CC=CC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)



![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)


